2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with fluorine atoms and a benzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl alcohol and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts and Reagents: Common reagents include a base such as potassium carbonate and a phase transfer catalyst to facilitate the reaction.
Procedure: The 3,4-difluorobenzyl alcohol is reacted with 4-fluorobenzaldehyde in the presence of the base and catalyst, typically in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzoic acid.
Reduction: 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and leading to desired therapeutic effects.
Chemical Reactivity: The presence of multiple fluorine atoms and an aldehyde group makes it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzaldehyde: Lacks the benzyl ether group, making it less versatile in certain synthetic applications.
4-Fluorobenzaldehyde: Lacks the difluorobenzyl ether group, limiting its reactivity and applications.
2-((3,4-Difluorobenzyl)oxy)benzaldehyde: Similar structure but without the additional fluorine atom on the benzene ring, affecting its chemical properties.
Uniqueness
2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is unique due to the presence of multiple fluorine atoms and a benzyl ether group, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methoxy]-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-3-2-10(7-18)14(6-11)19-8-9-1-4-12(16)13(17)5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZQNUVTYLGJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=CC(=C2)F)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.